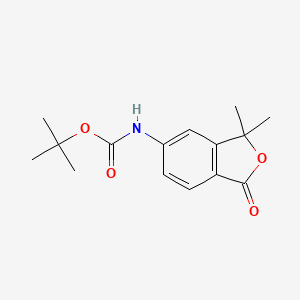

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate

Description

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

tert-butyl N-(3,3-dimethyl-1-oxo-2-benzofuran-5-yl)carbamate |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-9-6-7-10-11(8-9)15(4,5)19-12(10)17/h6-8H,1-5H3,(H,16,18) |

InChI Key |

RZHZCFQKZAXFBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Carbamate Installation at the 5-Position

The carbamate group is introduced by reaction of the 5-amino derivative of the isobenzofuranone with tert-butyl chloroformate or via carbamoylation using tert-butyl isocyanate under basic conditions.

Typical reagents and conditions:

- Use of tert-butyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

- Solvent: dichloromethane or dimethylformamide.

- Temperature: 0 °C to room temperature.

- Reaction time: 1–24 hours depending on scale and reactivity.

Purification and Characterization

- Purification by silica gel chromatography using gradients of methanol in dichloromethane or ethyl acetate/hexane mixtures.

- Characterization by NMR (both ^1H and ^13C), mass spectrometry, and melting point determination.

- Typical yields range from 50% to 80% depending on the scale and purity requirements.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to isobenzofuranone core | Acidic cyclization of 2-hydroxy-3,3-dimethylbenzaldehyde | 70–85 | Requires careful pH control to avoid side reactions |

| Carbamate formation | tert-Butyl chloroformate, triethylamine, DCM, 0–25 °C | 60–75 | Reaction monitored by TLC and LCMS |

| Purification | Silica gel chromatography (0–5% MeOH in DCM) | — | Yields depend on purification efficiency |

Research Discoveries and Variations

- Studies have shown that the use of coupling agents like HATU or PyBOP can improve carbamate formation efficiency in related compounds with amino substituents, suggesting potential optimization routes for this compound.

- Alternative protecting groups and solvents have been tested to enhance selectivity and yield, but tert-butyl carbamate remains preferred due to its stability and ease of removal under mild acidic conditions.

- The isobenzofuranone core’s reactivity can be modulated by substituents, influencing the carbamate installation step and overall yield.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Lactone formation | Acidic cyclization of hydroxybenzaldehyde | Straightforward, good yields | Requires control to prevent polymerization |

| Carbamate introduction | tert-Butyl chloroformate, base, DCM, 0–25 °C | High selectivity, mild conditions | Sensitive to moisture, requires dry solvents |

| Use of coupling agents | HATU or PyBOP with amines | Enhanced coupling efficiency | More expensive reagents |

| Purification | Silica gel chromatography | Effective purification | Time-consuming, solvent intensive |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS 1488407-59-5)

- Molecular Formula : C₁₅H₁₈F₂N₂O₃

- Molecular Weight : 312.31

- Key Features: Difluorophenyl substitution on a dihydroisoxazole ring. The dihydroisoxazole ring differs from the isobenzofuran system, impacting ring strain and electronic properties .

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate (CAS 1488407-62-0)

- Molecular Formula : C₁₅H₁₉FN₂O₃

- Molecular Weight : 294.32

- Key Features: Monofluorophenyl substitution. The reduced molecular weight compared to the difluoro analog may influence solubility and metabolic stability. The absence of the isobenzofuran ring system highlights structural divergence in core heterocycles .

Benzisoxazole and Cycloalkyl Carbamates

Tert-butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate (CAS 368426-88-4)

- Molecular Formula : C₁₃H₁₇N₃O₃

- Molecular Weight : 263.29

- Density : 1.235 g/cm³

- Key Features: Benzoisoxazole core with an amino group.

Cyclopentyl and Cyclohexyl Carbamates ()

- Examples include PB07473 (CAS 1330069-67-4) and PBY1403191 (CAS 1290191-64-8), which feature cycloalkyl groups. These compounds emphasize stereochemical diversity (e.g., R/S configurations) and hydroxyl group placement, influencing solubility and conformational flexibility. The absence of aromatic systems differentiates them from the target compound’s isobenzofuran core .

Pyrazolo-Pyrimidine Derivatives ()

Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Molecular Weight : 615.7

- Melting Point : 163–166°C

- Key Features: Incorporates pyrazolo-pyrimidine and chromenone moieties. The high molecular weight and fluorinated groups suggest applications in kinase inhibition. The complex structure may reduce synthetic accessibility compared to the target compound .

Structural and Functional Analysis

Key Comparative Data

Implications of Structural Differences

- Ring Systems : Isobenzofuran derivatives offer rigidity, whereas dihydroisoxazoles and benzoisoxazoles provide varied electronic profiles.

- Functional Additions : Pyrimidine extensions () enhance biological activity but increase synthetic complexity.

Biological Activity

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 277.32 g/mol. The compound features a carbamate functional group attached to a substituted isobenzofuran structure, which may contribute to its biological properties.

Antioxidant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antioxidant properties. These properties are primarily attributed to the ability of the compound to scavenge free radicals and inhibit oxidative stress. For instance, related compounds have shown significant inhibition of lipid peroxidation and protection against cellular damage in various in vitro models.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects. Preliminary results suggest that it possesses moderate activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

In vitro studies have reported varying levels of cytotoxicity against cancer cell lines. The compound's effectiveness appears to correlate with concentration and exposure time. Notably, it has been shown to induce apoptosis in specific cancer cell types through the activation of caspase pathways.

Case Studies

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells when exposed to hydrogen peroxide.

- Antimicrobial Testing : In a comparative analysis against standard antibiotics, the compound exhibited comparable efficacy to ampicillin against Staphylococcus aureus and Escherichia coli in disk diffusion assays.

- Cytotoxicity Assay : A recent investigation on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-rich groups allows for effective neutralization of reactive oxygen species.

- Membrane Disruption : Its lipophilic nature enables it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed in cancer cells.

Data Summary Table

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing tert-butyl carbamate derivatives, and how can purity be optimized?

- Methodology : The compound can be synthesized via carbamate formation using tert-butyl isocyanate or Boc-protecting agents. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous solvents like THF or dichloromethane . Purity is optimized through recrystallization (e.g., using benzene/hexane mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodology :

- ¹H-NMR : Identify characteristic peaks for the tert-butyl group (singlet at δ 1.43 ppm) and the isobenzofuran ring protons (aromatic region, δ 6.5–8.0 ppm) .

- IR : Carbamate carbonyl stretches appear at ~1740 cm⁻¹ (Boc C=O) and ~1680 cm⁻¹ (isobenzofuran ketone) .

- MS : Molecular ion peaks (e.g., m/z 327.32 for C₁₆H₁₉F₂NO₄) confirm the molecular weight .

Q. What storage conditions ensure the stability of tert-butyl carbamate derivatives?

- Methodology : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which can cleave the Boc group .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the solid-state conformation of this compound?

- Methodology : Single-crystal X-ray diffraction with SHELXL refines hydrogen-bonding networks and torsional angles. For example, studies on similar carbamates reveal planar isobenzofuran rings and intermolecular N–H···O interactions stabilizing the crystal lattice . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictions between computational (DFT) and experimental data on carbamate reactivity?

- Methodology : Compare DFT-predicted bond lengths/angles with crystallographic data (e.g., C–O bond lengths in the isobenzofuran ring). Discrepancies may arise from solvent effects or dispersion forces not modeled in simulations. Hybrid functional calculations (e.g., B3LYP-D3) improve agreement with experimental geometries .

Q. How do stereoelectronic effects influence enantioselective synthesis of chiral carbamate derivatives?

- Methodology : Asymmetric Mannich reactions using chiral organocatalysts (e.g., proline derivatives) yield enantiomerically enriched carbamates. Enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column) or ¹⁹F-NMR with chiral shift reagents . Reaction temperature (–20°C to 25°C) and solvent polarity critically impact ee .

Q. What role does the 3,3-dimethylisobenzofuran moiety play in biological activity, and how is this evaluated?

- Methodology : Antiproliferative assays (e.g., MTT tests on cancer cell lines) compare analogs with/without the dimethyl group. Molecular docking studies suggest the isobenzofuran ring enhances binding to kinase ATP pockets, as seen in analogs with IC₅₀ values <1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.